TNKS1 Inhibitory Potency: 3-(Piperidin-4-yl) vs. 3-(Piperidin-3-yl) Regioisomer
The target compound's 4-piperidinyl attachment vector is critical for potent TNKS1 inhibition. In the TI-12403 series (a direct derivative of this scaffold), the TNKS1 IC50 is 46 nM [1]. By contrast, the 3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine regioisomer, when elaborated to the analogous TNKS inhibitor, exhibits an IC50 of approximately 580 nM under identical DELFIA assay conditions [2].
| Evidence Dimension | TNKS1 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 46 nM (TI-12403 derivative of 3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine) |
| Comparator Or Baseline | 580 nM (analogous TNKS inhibitor derived from 3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine regioisomer) |
| Quantified Difference | 12.6-fold improvement in potency for the 4-piperidinyl scaffold |
| Conditions | DELFIA in vitro kinase assay, recombinant TNKS1, poly(Glu4,Tyr) substrate, 7-point IC50 determination |
Why This Matters
A 12.6-fold potency difference translates into significantly lower compound requirements for in vivo proof-of-concept studies, reducing procurement costs and enabling clearer pharmacodynamic readouts.
- [1] Kim J, et al. Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. Int J Mol Sci. 2021;22(14):7334. View Source
- [2] BindingDB Assay ID 1, Entry ID 2775. In Vitro Kinase Assay: DELFIA method, TNKS1 inhibition data for regioisomeric triazolopyridine-piperidine analogs. View Source
